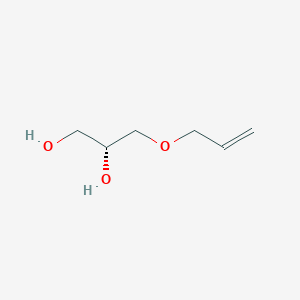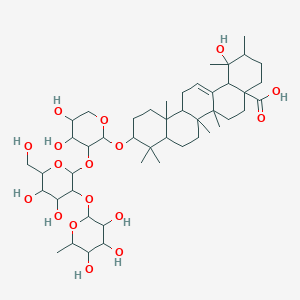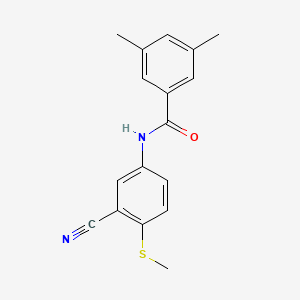
3-O-Allyl-SN-glycerol
Descripción general
Descripción
“3-O-Allyl-SN-glycerol” is a chemical compound with the CAS Number: 55941-86-1 . Its IUPAC name is (2R)-3-(allyloxy)-1,2-propanediol . It has a molecular weight of 132.16 . The compound is a colorless to light yellow oil .
Molecular Structure Analysis
The InChI code for “3-O-Allyl-SN-glycerol” is 1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 . The InChI key is PAKCOSURAUIXFG-ZCFIWIBFSA-N .
Chemical Reactions Analysis
The selective hydrodeoxygenation (HDO) reaction is desirable to convert glycerol into various value-added products by breaking different numbers of C–O bonds while maintaining C–C bonds . The Cu modifier can significantly reduce the oxophilicity of the molybdenum carbide (Mo2C) surface and change the product distribution . As the Cu coverage increases, the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
Physical And Chemical Properties Analysis
“3-O-Allyl-SN-glycerol” is a colorless to light yellow oil . It should be stored at 0-8°C .
Aplicaciones Científicas De Investigación
Green Chemistry and Glycerol Valorization
As glycerol is a byproduct of biodiesel production, finding valuable applications for it is crucial. 3-O-Allyl-sn-glycerol contributes to glycerol valorization. Researchers have investigated its use in green chemistry concepts, such as the synthesis of glycerol ethers. These ethers, especially mono-alkylated ones, have applications in fine and specialty chemistry .
Mecanismo De Acción
The mechanism of action for the conversion of glycerol to allyl alcohol involves the selective breaking of C–O bonds while maintaining C–C bonds . The Mo2C surface is active for breaking all C–O bonds to produce propylene. As the Cu coverage increases to 0.5 monolayer (ML), the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
Safety and Hazards
The safety data sheet for a similar compound, Allyl glycidyl ether, indicates that it is flammable and harmful if swallowed . It is toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Allyl-SN-glycerol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)





![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)


![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)